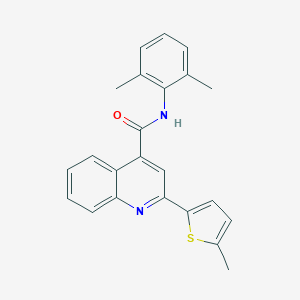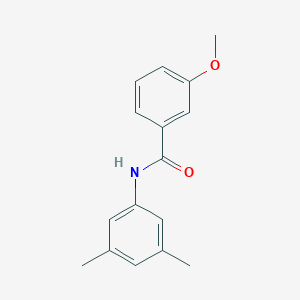
N-(3,5-dimethylphenyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-3-methoxybenzamide, also known as Dimebolin, is a chemical compound with potential therapeutic applications. It is a small molecule that belongs to the class of benzamides and has been studied for its pharmacological properties.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-3-methoxybenzamide has been studied for its potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the treatment of neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-3-methoxybenzamide is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways, such as the cholinergic and glutamatergic systems. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
N-(3,5-dimethylphenyl)-3-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory. It has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are implicated in neuroinflammation. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-3-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have low toxicity and good bioavailability. However, it also has some limitations, such as its limited solubility in aqueous solutions, which can affect its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the study of N-(3,5-dimethylphenyl)-3-methoxybenzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and traumatic brain injury. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Additionally, it would be interesting to investigate its mechanism of action in more detail and to identify its molecular targets. Furthermore, it would be valuable to develop more potent and selective analogs of N-(3,5-dimethylphenyl)-3-methoxybenzamide for therapeutic purposes.
Conclusion:
N-(3,5-dimethylphenyl)-3-methoxybenzamide is a small molecule with potential therapeutic applications in various diseases, particularly neurodegenerative disorders. Its pharmacological properties, such as neuroprotection, anti-inflammatory, and antioxidant effects, make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-3-methoxybenzamide involves the reaction of 3,5-dimethylaniline and 3-methoxybenzoyl chloride in the presence of a base, such as triethylamine. The reaction yields the desired product, which can be purified by recrystallization or chromatography. The purity and yield of the product can be determined using analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propiedades
Número CAS |
5572-65-6 |
|---|---|
Nombre del producto |
N-(3,5-dimethylphenyl)-3-methoxybenzamide |
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-11-7-12(2)9-14(8-11)17-16(18)13-5-4-6-15(10-13)19-3/h4-10H,1-3H3,(H,17,18) |
Clave InChI |
YOYXSQKGMBWPGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)C |
Sinónimos |
N-(3,5-dimethylphenyl)-3-methoxybenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



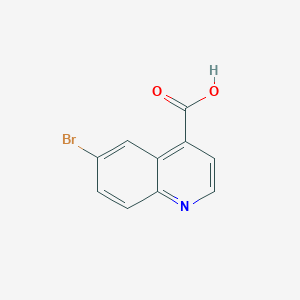
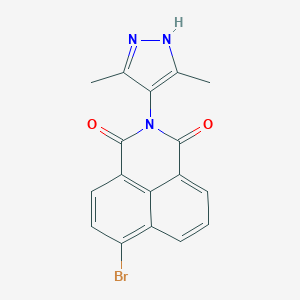
![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)
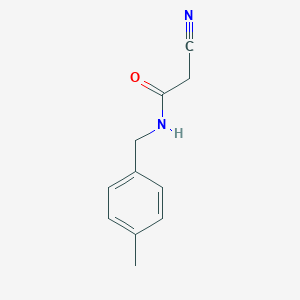
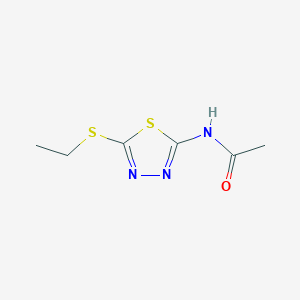
![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
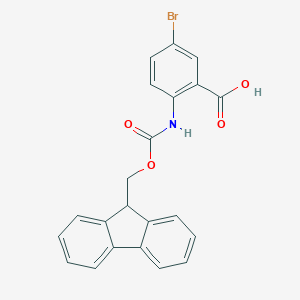
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
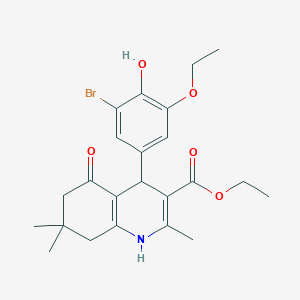
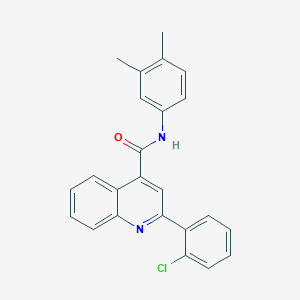
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
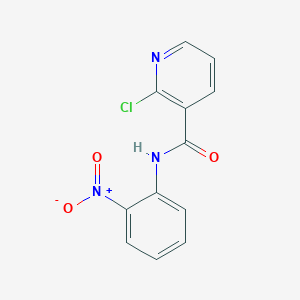
![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)
